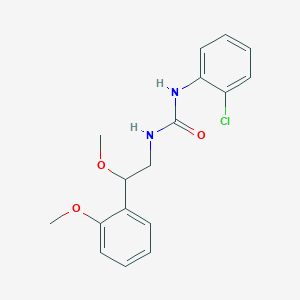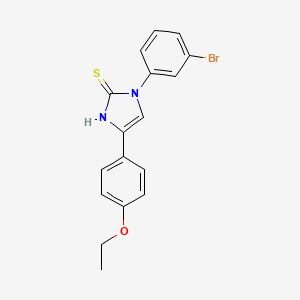![molecular formula C23H18N4O B3010554 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine CAS No. 339279-54-8](/img/structure/B3010554.png)
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine, also known as MDP, is a chemical compound that has gained attention in scientific research due to its potential as a photosensitizer in photodynamic therapy.
Scientific Research Applications
Synthesis and Properties
The compound 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine has been explored in various synthetic pathways and chemical transformations. One study discussed the synthesis of related 5-aminopyrimidines and their subsequent transformations, which included acetylation, diazotization, and conversion to different chemical structures like diazonium salts and 2-dimethylamino-5-hydroxy-4,6-diphenylpyrimidine (Dubovenko & Mamaev, 1980).
Application in Liquid Crystals
A 2020 study synthesized a new group of liquid crystals based on 2-hydroxypyridine ester, including compounds like 5-[2-(4-substitutedphenyl)diazenyl]pyridin-2-yl 4'-alkoxybenzoate. These compounds exhibited different mesophase behaviors, dependent on variables such as the length of the alkoxy chain and the polarity of the terminal substituent (Hagar, Ahmed, & Saad, 2020).
Antiviral Activity
In the context of antiviral research, a 2003 study investigated 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position, which were synthesized and evaluated for their inhibitory activity against various viruses. These compounds displayed significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Inhibitors in HIV and Kinesin Eg5
A study conducted in 2014 synthesized derivatives of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one, which were evaluated for their antiviral activity against HIV. Some of these derivatives exhibited moderate kinesin Eg5 inhibition, pointing to their potential application in targeting specific biological pathways (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Antibacterial and Radical Scavenging Properties
In 2016, a study synthesized 4-((4-R-phenyldiazenyl-2-(pyridin-2-ylimino)methyl) phenols, which exhibited significant antibacterial activity against various bacteria and demonstrated radical scavenging properties. The nature and position of substituents were crucial in determining their biological activities (Azarbani, Kakanejadifard, Nadri, & Kakanejadifard, 2016).
Structural Studies
A 2007 study focused on the structural analysis of N′-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide, which is relevant for understanding the molecular configuration and potential applications in various fields (Rezinskikh et al., 2007).
Novel Fused Chromone-Pyrimidine Hybrids
In 2017, researchers described the synthesis of novel fused chromone-pyrimidine hybrids, which showcased the versatility and potential applications of these compounds in various areas of chemistry and biology (Sambaiah et al., 2017).
properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLDIPHKFXHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)
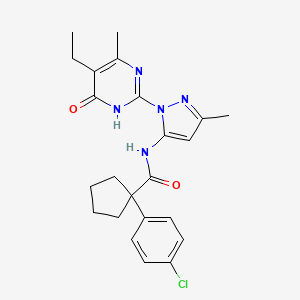

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)
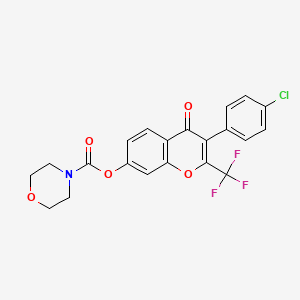
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

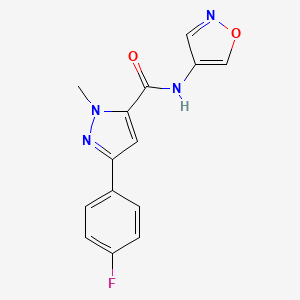
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

